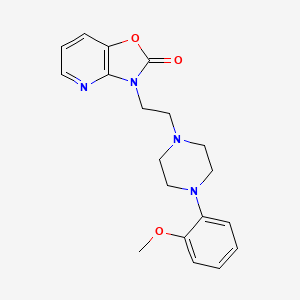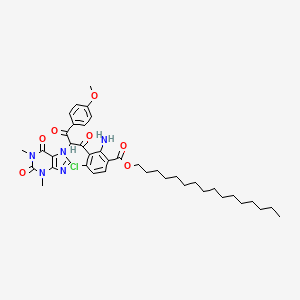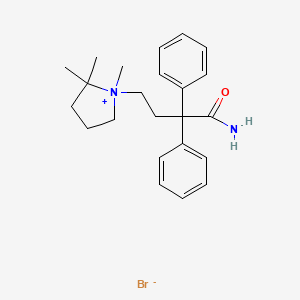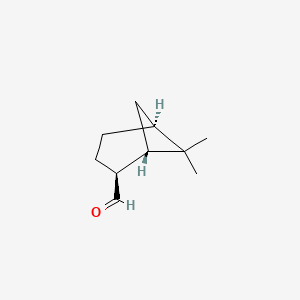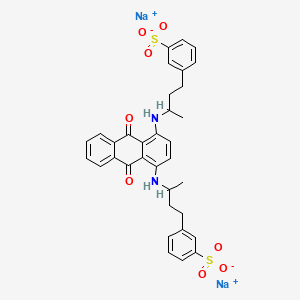
Disodium 3,3'-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino(3-methylpropane-1,3-diyl)))bis(benzenesulphonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino(3-methylpropane-1,3-diyl)))bis(benzenesulphonate) is a complex organic compound with the molecular formula C₃₄H₃₂N₂Na₂O₈S₂ and a molecular weight of 706.736 g/mol . This compound is known for its unique structure, which includes an anthracene core linked to benzenesulphonate groups via imino and methylpropane bridges. It is commonly used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino(3-methylpropane-1,3-diyl)))bis(benzenesulphonate) typically involves the following steps:
Formation of the Anthracene Core: The anthracene core is synthesized through a series of reactions involving the oxidation of anthracene derivatives.
Attachment of Imino Groups: The imino groups are introduced by reacting the anthracene core with appropriate amines under controlled conditions.
Linking with Methylpropane Bridges: The methylpropane bridges are formed by reacting the imino-substituted anthracene with methylpropane derivatives.
Sulphonation: The final step involves the sulphonation of the benzenesulphonate groups, which are then linked to the anthracene core via the imino and methylpropane bridges.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and pH, are meticulously monitored to optimize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino(3-methylpropane-1,3-diyl)))bis(benzenesulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.
Substitution: The benzenesulphonate groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (RNH₂) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce anthracene derivatives with different functional groups .
Applications De Recherche Scientifique
Disodium 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino(3-methylpropane-1,3-diyl)))bis(benzenesulphonate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a fluorescent probe for studying biological processes.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Disodium 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino(3-methylpropane-1,3-diyl)))bis(benzenesulphonate) involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Disodium 3,3’-((9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)diimino)bis(2-bromo-6-butyl-4-methylbenzenesulfonate): Similar structure but with bromine and butyl substitutions.
Disodium 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino(3-methylpropane-1,3-diyl)))bis(benzenesulphonate): A variant with different substituents on the benzenesulphonate groups.
Uniqueness
The uniqueness of Disodium 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino(3-methylpropane-1,3-diyl)))bis(benzenesulphonate) lies in its specific structural arrangement, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .
Propriétés
Numéro CAS |
73398-30-8 |
|---|---|
Formule moléculaire |
C34H32N2Na2O8S2 |
Poids moléculaire |
706.7 g/mol |
Nom IUPAC |
disodium;3-[3-[[9,10-dioxo-4-[4-(3-sulfonatophenyl)butan-2-ylamino]anthracen-1-yl]amino]butyl]benzenesulfonate |
InChI |
InChI=1S/C34H34N2O8S2.2Na/c1-21(13-15-23-7-5-9-25(19-23)45(39,40)41)35-29-17-18-30(32-31(29)33(37)27-11-3-4-12-28(27)34(32)38)36-22(2)14-16-24-8-6-10-26(20-24)46(42,43)44;;/h3-12,17-22,35-36H,13-16H2,1-2H3,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |
Clé InChI |
INZAHACBOZNQKB-UHFFFAOYSA-L |
SMILES canonique |
CC(CCC1=CC(=CC=C1)S(=O)(=O)[O-])NC2=C3C(=C(C=C2)NC(C)CCC4=CC(=CC=C4)S(=O)(=O)[O-])C(=O)C5=CC=CC=C5C3=O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


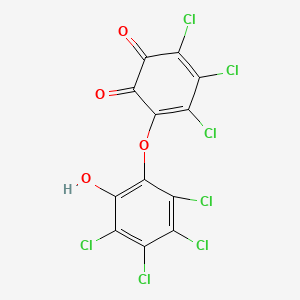
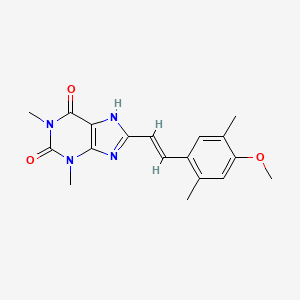

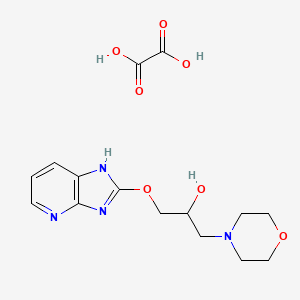
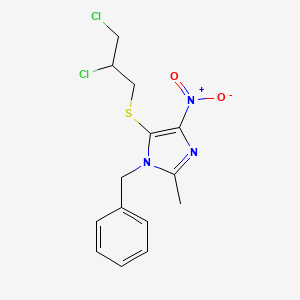
![2-bicyclo[2.2.1]hept-5-enylmethyl phenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite](/img/structure/B12736311.png)

